6-chloro-N-cyclopentylpyridin-3-amine
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Overview
Description
6-Chloro-N-cyclopentylpyridin-3-amine is a chemical compound with the molecular formula C10H13ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-cyclopentylpyridin-3-amine typically involves the chlorination of N-cyclopentylpyridin-3-amine. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 6-position of the pyridine ring. Common reagents used in this process include thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-Chloro-N-cyclopentylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-cyclopentylpyridin-3-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used. Further research is needed to fully elucidate these mechanisms.
Comparison with Similar Compounds
6-Chloro-N-cyclopropylpyridazin-3-amine: Similar in structure but with a cyclopropyl group instead of a cyclopentyl group.
6-Chloro-N-cyclohexylpyridin-3-amine: Similar but with a cyclohexyl group.
Uniqueness: 6-Chloro-N-cyclopentylpyridin-3-amine is unique due to its specific substitution pattern and the presence of the cyclopentyl group. This structural feature may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H13ClN2 |
---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
6-chloro-N-cyclopentylpyridin-3-amine |
InChI |
InChI=1S/C10H13ClN2/c11-10-6-5-9(7-12-10)13-8-3-1-2-4-8/h5-8,13H,1-4H2 |
InChI Key |
LMAKWKAJTOKRQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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